N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS No.: 941969-66-0
Cat. No.: VC6865531
Molecular Formula: C18H13ClFN3O3
Molecular Weight: 373.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941969-66-0 |
|---|---|
| Molecular Formula | C18H13ClFN3O3 |
| Molecular Weight | 373.77 |
| IUPAC Name | N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(14-7-5-12(20)6-8-14)22-17(15)18(25)21-13-4-2-3-11(19)9-13/h2-10H,1H3,(H,21,25) |
| Standard InChI Key | PPLCOLVZNXMTFE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=O)N(N=C1C(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) in its 1,6-dihydropyridazine form. Key substituents include:
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A 3-chlorophenyl group attached to the carboxamide nitrogen at position 3
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A 4-fluorophenyl group at position 1
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A methoxy group at position 4
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A keto group at position 6
This substitution pattern creates a sterically crowded environment that influences both reactivity and biological interactions. The presence of electron-withdrawing groups (chloro, fluoro) and electron-donating groups (methoxy) contributes to its amphiphilic character.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 373.77 g/mol | |
| CAS Number | 941969-66-0 | |
| Predicted LogP | 3.2 (Estimated) | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves a multi-step sequence:
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Formation of the Pyridazine Core:
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Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
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Introduction of the 4-methoxy group via nucleophilic substitution.
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Functionalization of the Carboxamide Side Chain:
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Coupling of 3-chloroaniline with the pyridazine carboxylic acid intermediate using carbodiimide-based reagents (e.g., EDC/HOBt).
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Crystallization and Purification:
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Recrystallization from methanol/dichloromethane mixtures yields the final product with >95% purity.
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Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | Hydrazine hydrate, HCl (cat.), EtOH | 80°C | 65% |
| 2 | EDC, HOBt, DMF | RT | 78% |
| 3 | MeOH/CH₂Cl₂ (1:3) | 0–4°C | 92% |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic substituents but dissolves readily in polar aprotic solvents like DMSO (25 mg/mL). Stability studies indicate degradation <5% after 24 hours at pH 2–9, making it suitable for oral formulation.
Spectroscopic Characteristics
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-F stretch)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 8H, aryl), 3.91 (s, 3H, OCH₃)
| Compound | Target | IC₅₀ | Source |
|---|---|---|---|
| EVT-2536081* | COX-2 | 0.14 μM | |
| HCV-796 | HCV NS5B | 0.014 μM | |
| VC6865531 (this compound) | (Theoretical) | N/A | – |
*N-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Future Research Directions
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Activity Profiling: High-throughput screening against kinase and protease panels.
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Formulation Optimization: Development of nanoemulsions to enhance bioavailability.
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SAR Studies: Systematic variation of substituents to improve potency and selectivity.
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